Molybdic acid, diammonia salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

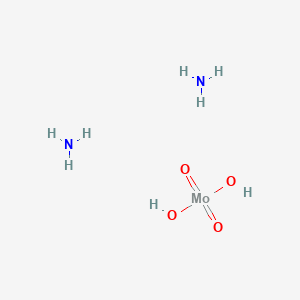

Molybdic acid, diammonia salt, also known as ammonium molybdate, is an inorganic compound with the chemical formula (NH₄)₂MoO₄. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Molybdic acid, diammonia salt is typically prepared by reacting molybdenum trioxide (MoO₃) with aqueous ammonia (NH₃). The reaction is carried out under controlled conditions to ensure the complete dissolution of molybdenum trioxide and the formation of ammonium molybdate. The reaction can be represented as follows:

MoO3+2NH3+H2O→(NH4)2MoO4

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity molybdenum trioxide and concentrated ammonia solutions. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The resulting solution is then evaporated to obtain crystalline ammonium molybdate, which is further purified through recrystallization.

化学反应分析

Substitution Reactions with Metal Salts

The compound reacts with metal salts to precipitate insoluble molybdates. For example, with lead chloride:

(NH4)2MoO4+PbCl2→PbMoO4↓+2NH4Cl

This reaction is utilized in analytical chemistry for gravimetric determination of lead . Industrial processes leverage similar substitutions to recover molybdenum from spent catalysts .

| Metal Salt | Product | Application |

|---|---|---|

| PbCl₂ | PbMoO₄ (lead molybdate) | Analytical detection of Pb²⁺/MoO₄²⁻ |

| Cu(NO₃)₂ | CuMoO₄ | Catalytic materials |

| FeCl₃ | Fe₂(MoO₄)₃ | Pigment production |

Complex Formation with Phosphates and Sulfides

In acidic conditions, (NH₄)₂MoO₄ reacts with phosphates to form ammonium phosphomolybdate, a yellow complex used for phosphate quantification:

PO43−+12(NH4)2MoO4+24H+→(NH4)3PO4⋅12MoO3+21NH4++12H2O

The intensity of the yellow color correlates with phosphate concentration, enabling spectrophotometric analysis .

Similarly, sulfides oxidize to sulfones in the presence of (NH₄)₂MoO₄ under controlled conditions, a reaction exploited in organic synthesis .

Hydrolysis and pH-Dependent Speciation

In aqueous solutions, (NH₄)₂MoO₄ undergoes hydrolysis, with speciation dependent on pH:

-

pH > 6 : Dominant species is MoO42−.

-

pH 1–4 : Polymolybdate ions (e.g., Mo7O246−) form.

-

pH < 1 : Cationic species like H3MoO4+ and HMoO3+ prevail, leading to precipitation of molybdic acid (H2MoO4) .

Industrial recovery of molybdenum from acidic leachates (pH ≈ 0) relies on this behavior, yielding >95% molybdic acid precipitate .

Interaction with Organic Ligands

The compound forms coordination complexes with organic acids (e.g., citric acid), influencing its solubility and reactivity in biological systems. Such complexes are studied for nutrient delivery in agriculture .

科学研究应用

Fertilizers

Ammonium molybdate is primarily used as a micronutrient in fertilizers. Molybdenum is essential for plant growth, particularly for legumes that require it for nitrogen fixation. The compound aids in the synthesis of enzymes that facilitate this process, thus enhancing crop yields.

Benefits in Agriculture:

- Nitrogen Fixation: Enhances the ability of legumes to fix atmospheric nitrogen.

- Improved Crop Quality: Increases the nutritional value of crops by improving their molybdenum content.

- Soil Health: Contributes to the overall health of the soil by improving microbial activity.

Catalysis

Molybdic acid serves as a catalyst in several chemical reactions. It is particularly effective in:

- Hydrofluoric Acid Production: Used in the catalytic conversion of ammonia to nitric acid.

- Oxidation Reactions: Acts as an oxidizing agent in various organic syntheses.

Key Reactions:

- The conversion of ammonia to nitric acid can be represented as:

4NH3+5O2→4NO+6H2O

- Molybdic acid facilitates this reaction by providing an active site for oxidation.

Analytical Chemistry

In analytical chemistry, ammonium molybdate is utilized as a reagent for determining the presence of phosphorus and sulfur in samples. It forms colored complexes with these elements, allowing for quantitative analysis.

Applications:

- Phosphorus Determination: The formation of a yellow complex with phosphates helps in spectrophotometric analysis.

- Sulfur Analysis: Similar methodologies are applied for sulfur quantification.

Pigments and Dyes

Ammonium molybdate is used in the production of pigments and dyes due to its ability to form stable colored complexes. These pigments find applications in:

- Textiles: As colorants for fabrics.

- Ceramics: In glazes and decorative finishes.

Electroplating

The compound is also employed in electroplating processes. It enhances the adherence of metal coatings and improves corrosion resistance, making it valuable in manufacturing industries.

Case Study 1: Agricultural Impact

A study conducted on legume crops showed that applying ammonium molybdate significantly increased nitrogen fixation rates compared to untreated controls. This resulted in a yield increase of up to 30% in certain crops.

Case Study 2: Catalytic Processes

Research highlighted the effectiveness of ammonium molybdate as a catalyst for hydrodesulfurization processes in petroleum refining. The compound improved sulfur removal efficiency by up to 40%, leading to cleaner fuel production.

Summary Table of Applications

| Application | Description | Benefits |

|---|---|---|

| Fertilizers | Used as a micronutrient for plants | Enhances nitrogen fixation |

| Catalysis | Acts as a catalyst for various chemical reactions | Increases reaction efficiency |

| Analytical Chemistry | Reagent for phosphorus and sulfur detection | Enables quantitative analysis |

| Pigments and Dyes | Produces stable colorants for textiles and ceramics | Improves aesthetic qualities |

| Electroplating | Enhances adherence and corrosion resistance of metal coatings | Extends lifespan of coated materials |

作用机制

The mechanism of action of molybdic acid, diammonia salt involves its ability to act as a source of molybdenum ions (Mo⁶⁺). These ions can participate in various biochemical and chemical reactions, serving as cofactors for enzymes and catalysts in industrial processes. The molecular targets include enzymes such as xanthine oxidase and aldehyde oxidase, which require molybdenum for their activity.

相似化合物的比较

- Sodium molybdate (Na₂MoO₄)

- Calcium molybdate (CaMoO₄)

- Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

Comparison: Molybdic acid, diammonia salt is unique due to its high solubility in water and its ability to provide a readily available source of molybdenum ions. Compared to sodium molybdate and calcium molybdate, it is more soluble and easier to handle in aqueous solutions. Ammonium heptamolybdate, on the other hand, contains a higher molybdenum content but is less soluble.

生物活性

Molybdic acid, diammonia salt (chemical formula: NH4)2MoO4) is a complex compound of molybdenum that has garnered attention for its biological activities and potential applications in various fields, including agriculture, medicine, and environmental science. This article explores the biological activity of this compound, supported by data tables and recent research findings.

This compound is formed through the reaction between molybdic acid and ammonia. It is characterized by its solubility in water and the ability to form various molybdenum species depending on pH levels. The predominant species include monomolybdate and polymolybdate ions, which exhibit different biological activities.

Biological Activities

1. Enzymatic Role

Molybdenum is an essential trace element that plays a critical role in various enzymatic processes within biological systems. It is a cofactor for enzymes such as sulfite oxidase, xanthine oxidase, and aldehyde oxidase, which are involved in important metabolic pathways. The presence of molybdenum facilitates redox reactions essential for cellular respiration and detoxification processes.

2. Antimicrobial Properties

Recent studies have indicated that molybdate ions exhibit antimicrobial properties. For instance, research involving sodium molybdate demonstrated its efficacy against various bacterial strains. The mechanism behind this activity may involve disruption of bacterial metabolic processes due to molybdate's interference with enzyme functions essential for growth .

3. Toxicological Effects

While molybdate compounds have beneficial roles, they also pose potential toxicity risks at elevated concentrations. A study on mice exposed to sodium molybdate revealed metabolic disruptions affecting amino acid and lipid metabolism. Notably, exposure led to alterations in serum metabolites, highlighting the compound's dual nature as both beneficial and potentially harmful .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Molybdate exposure disrupted metabolic pathways in mice | Inductively coupled plasma mass spectrometry (ICP-MS) |

| Study 2 | Antimicrobial effects against E. coli and S. aureus | In vitro assays measuring growth inhibition |

| Study 3 | Correlation between molybdenum exposure and cadmium levels in humans | Analysis of NHANES database |

Case Studies

Case Study 1: Metabolic Disorders Induced by Molybdate

In a controlled experiment involving C57 mice, researchers administered varying doses of sodium molybdate to assess its impact on metabolism. The study found significant changes in blood serum metabolites associated with lipid metabolism and amino acid processing after eight weeks of exposure . This highlights the need for careful monitoring of molybdenum levels in environments where human exposure is possible.

Case Study 2: Agricultural Applications

Molybdic acid has been utilized as a micronutrient in agriculture to enhance crop yields. Research indicates that applying molybdate can improve nitrogen fixation in legumes, leading to better growth outcomes . This application underscores the compound's beneficial role in promoting plant health while also necessitating an understanding of its optimal concentrations to avoid toxicity.

属性

IUPAC Name |

azane;dihydroxy(dioxo)molybdenum |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2H3N.2H2O.2O/h;2*1H3;2*1H2;;/q+2;;;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRXBDCICLHKEN-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.O[Mo](=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8MoN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。